molecular formula C22H19NO5 B2495378 (E)-1'-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one CAS No. 1798395-80-8

(E)-1'-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one

Cat. No. B2495378
CAS RN: 1798395-80-8
M. Wt: 377.396
InChI Key: GPXJPXLBEGYHLK-SOFGYWHQSA-N
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Description

Synthesis Analysis

The synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] has been explored due to their potential as central nervous system agents, with methodologies involving lithiation of 2-bromobenzhydryl methyl ether followed by addition of 1-methyl-4-piperidone and acid-catalyzed cyclization. This process has led to the discovery of compounds exhibiting marked inhibition of tetrabenazine-induced ptosis, indicating their potential therapeutic significance (Bauer et al., 1976).

Molecular Structure Analysis

Spiro[isobenzofuran-1(3H),4'-piperidines] and related derivatives have been evaluated for their sigma ligand properties, indicating the importance of N-substituent and molecular structure on their affinity and selectivity towards sigma receptors. Compounds with medium-sized N-substituents have shown potent, though unselective, sigma ligand activity, while modifications to the benzene ring mainly affect affinity for sigma 1 binding sites (Moltzen et al., 1995).

Chemical Reactions and Properties

Chemical reactions involving spiro[isobenzofuran-1(3H),4'-piperidines] have led to a variety of compounds with significant biological activity. For instance, N-sulfur derivatives of 3-phenylspiro[isobenzofuran-1(3H),4'-piperidine] have demonstrated species-specific diuretic and antihypertensive activities in rats, showcasing the compound's versatile chemical reactivity and potential for therapeutic application (Klioze & Novick, 1978).

Physical Properties Analysis

The physical properties of spiro[isobenzofuran-1(3H),4'-piperidines] and their derivatives are crucial for understanding their behavior in biological systems. While specific studies on the physical properties of "(E)-1'-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one" were not identified, research on similar compounds provides insights into their solubility, stability, and conformational behavior, which are essential for drug design and development.

Chemical Properties Analysis

The chemical properties, including reactivity and stability of spiro[isobenzofuran-1(3H),4'-piperidines], influence their pharmacological profile and therapeutic potential. Studies have explored their reactivity with various ligands, demonstrating their potential as sigma receptor ligands with subnanomolar affinity and selectivity for sigma 2 binding sites, highlighting their chemical versatility and potential for further pharmacological exploration (E. Moltzen et al., 1995).

Scientific Research Applications

Sigma Receptor Ligands

Compounds like (E)-1'-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one have been extensively studied for their affinity and selectivity towards sigma receptors. These receptors are significant in the central nervous system (CNS) and play a role in various neurological processes. For instance, Moltzen et al. (1995) investigated spiro[isobenzofuran-1(3H),4'-piperidines] and found that they exhibit subnanomolar affinity for sigma 2 receptors, indicating their potential as selective sigma 2 ligands (Moltzen, Perregaard, & Meier, 1995).

Potential Central Nervous System Agents

Spiro[isobenzofuran-1(3H),4'-piperidines], such as the compound , have been synthesized as potential central nervous system agents. Bauer et al. (1976) and Martin et al. (1981) demonstrated the synthesis and potential CNS applications of these compounds, highlighting their significance in neurological research (Bauer et al., 1976); (Martin et al., 1981).

Antihypertensive and Diuretic Properties

Klioze and Novick (1978) researched the antihypertensive and diuretic properties of N-sulfur derivatives of 3-phenylspiro[isobenzofuran-1(3H),4'-piperidine], suggesting the potential of these compounds in cardiovascular research (Klioze & Novick, 1978).

Dopamine Receptor Antagonists

Urban et al. (1999) synthesized a novel CNS agent, a spiro[cyclohex-1,1‘-isobenzofuranyl] dopamine receptor antagonist, indicating the potential use of similar spiro compounds in modulating dopamine receptors (Urban et al., 1999).

properties

IUPAC Name

1'-[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]spiro[2-benzofuran-3,4'-piperidine]-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO5/c24-20(8-6-15-5-7-18-19(13-15)27-14-26-18)23-11-9-22(10-12-23)17-4-2-1-3-16(17)21(25)28-22/h1-8,13H,9-12,14H2/b8-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPXJPXLBEGYHLK-SOFGYWHQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C3=CC=CC=C3C(=O)O2)C(=O)C=CC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC12C3=CC=CC=C3C(=O)O2)C(=O)/C=C/C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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